An In-depth Technical Guide to 2-(3,5-Dichlorobenzoyl)pyridine
An In-depth Technical Guide to 2-(3,5-Dichlorobenzoyl)pyridine
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-Dichlorobenzoyl)pyridine, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, plausible synthetic routes, spectroscopic characterization, and prospective applications, with a particular focus on its role as a scaffold in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction and Nomenclature
2-(3,5-Dichlorobenzoyl)pyridine, also known as (3,5-dichlorophenyl)(pyridin-2-yl)methanone, is an aromatic ketone featuring a pyridine ring linked to a 3,5-dichlorophenyl group via a carbonyl bridge. This molecule belongs to the broader class of benzoylpyridines, which are recognized as important structural motifs in a variety of biologically active compounds.[1] The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and its potential interactions with biological targets, making it a compound of interest for further chemical exploration.[2][3]
It is important to note that there appears to be some ambiguity in public databases regarding the assignment of CAS numbers for dichlorobenzoylpyridine isomers. While the CAS number 898780-33-1 has been associated with this compound, it has also been linked to its 2,5-dichloro isomer. For clarity, this guide will refer to the compound by its IUPAC name: (3,5-dichlorophenyl)(pyridin-2-yl)methanone.
Physicochemical Properties
The precise experimental determination of all physicochemical properties for 2-(3,5-Dichlorobenzoyl)pyridine is not extensively documented in publicly available literature. However, based on the known properties of structurally related compounds, such as other dichlorinated benzophenones and benzoylpyridines, the following properties can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₇Cl₂NO |
| Molecular Weight | 252.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85 - 95 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |
| pKa (of protonated pyridine) | ~2-3 |
These values are estimations based on structurally similar compounds and should be confirmed by experimental analysis.
Synthesis and Mechanistic Insights
The synthesis of 2-benzoylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[4][5] Direct acylation of pyridine often leads to the formation of a highly deactivated N-acylpyridinium salt.[4] Therefore, alternative strategies are typically employed. A plausible and effective route for the synthesis of 2-(3,5-Dichlorobenzoyl)pyridine involves a cross-coupling reaction or the acylation of a pre-functionalized pyridine derivative.
Proposed Synthetic Pathway: Acylation of a Pyridyl Organometallic Reagent
A robust method involves the reaction of a pyridyl organometallic species, such as 2-pyridyl-lithium or a 2-pyridyl Grignard reagent, with 3,5-dichlorobenzoyl chloride. This approach circumvents the issues associated with direct Friedel-Crafts acylation.
Step-by-Step Protocol:
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Preparation of 2-Lithiopyridine: 2-Bromopyridine is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C. To this solution, a stoichiometric amount of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred for 1-2 hours to ensure complete formation of 2-lithiopyridine.
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Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. Anhydrous and inert conditions are necessary to prevent quenching of the organometallic reagent by water or oxygen.
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-
Acylation Reaction: A solution of 3,5-dichlorobenzoyl chloride in anhydrous THF is slowly added to the freshly prepared 2-lithiopyridine solution at -78 °C. The reaction is allowed to proceed at this temperature for several hours before gradually warming to room temperature.
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Causality: The slow addition of the acyl chloride at low temperature controls the exothermicity of the reaction and minimizes the formation of byproducts.
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-
Work-up and Purification: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-(3,5-Dichlorobenzoyl)pyridine.
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Trustworthiness: This protocol is self-validating as the progress of the reaction can be monitored by thin-layer chromatography (TLC), and the identity and purity of the final product can be confirmed by NMR and mass spectrometry.
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Caption: Proposed synthetic workflow for 2-(3,5-Dichlorobenzoyl)pyridine.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons.
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Pyridine Ring Protons: Four protons will be observed in the aromatic region, typically between δ 7.5 and 8.8 ppm. The proton at the 6-position (adjacent to the nitrogen) will be the most deshielded. The coupling pattern will be complex due to spin-spin coupling between adjacent protons.
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Dichlorophenyl Ring Protons: Three protons will be present. The proton at the 4-position will appear as a triplet (or a finely split singlet) due to coupling with the two equivalent protons at the 2- and 6-positions. The protons at the 2- and 6-positions will appear as a doublet. These signals are expected to be in the range of δ 7.5 to 7.8 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms.
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Carbonyl Carbon: A characteristic signal for the ketone carbonyl group is expected in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.
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Aromatic Carbons: The remaining 11 signals will correspond to the aromatic carbons of the pyridine and dichlorophenyl rings. The carbons bearing chlorine atoms will be significantly shifted downfield.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak ([M]⁺) at m/z 251, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks with relative intensities of approximately 65% and 10% of the [M]⁺ peak, respectively). Common fragmentation patterns would involve the cleavage of the bond between the carbonyl group and the pyridine ring, leading to fragments corresponding to the pyridinoyl cation and the dichlorophenyl cation.
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9] The benzoylpyridine motif, in particular, has been explored for a range of therapeutic targets.[1] The introduction of the 3,5-dichloro substitution pattern can enhance the lipophilicity and metabolic stability of a molecule, and provide specific steric and electronic interactions with target proteins.[2]
Potential Therapeutic Targets:
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Kinase Inhibition: Many kinase inhibitors incorporate a dichlorinated phenyl ring to occupy hydrophobic pockets in the ATP-binding site of the enzyme. The 2-(3,5-Dichlorobenzoyl)pyridine scaffold could serve as a core for the development of inhibitors for various kinases implicated in cancer and inflammatory diseases, such as p38 MAPK.[10]
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Antiviral and Antimicrobial Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities. The specific substitution pattern of 2-(3,5-Dichlorobenzoyl)pyridine could be explored for the development of novel agents in this therapeutic area.
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Central Nervous System (CNS) Agents: The pyridine moiety is a common feature in drugs targeting the CNS. The physicochemical properties imparted by the dichlorobenzoyl group might be favorable for brain penetration and interaction with CNS targets.
Caption: Potential role of a 2-(3,5-Dichlorobenzoyl)pyridine derivative as an inhibitor of the p38 MAPK signaling pathway.
Safety and Handling
Detailed toxicological data for 2-(3,5-Dichlorobenzoyl)pyridine are not available. However, based on the safety profiles of related chlorinated aromatic and pyridine compounds, it should be handled with care in a laboratory setting.
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General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(3,5-Dichlorobenzoyl)pyridine is a versatile chemical building block with significant untapped potential, particularly in the realm of medicinal chemistry. Its unique electronic and steric properties, conferred by the dichlorinated phenyl ring, make it an attractive scaffold for the design of novel therapeutic agents. While there is some ambiguity in the public domain regarding its specific properties and CAS number, this guide has provided a comprehensive overview based on established chemical principles and data from related compounds. Further experimental investigation into the synthesis, characterization, and biological activity of this compound is warranted and is likely to yield valuable insights for the drug discovery community.
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